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molecular formula C12H14O4 B8404917 (2-Acetylphenoxy)butanoic acid

(2-Acetylphenoxy)butanoic acid

Cat. No. B8404917
M. Wt: 222.24 g/mol
InChI Key: COYYOMXYLXFEHS-UHFFFAOYSA-N
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Patent
US05773001

Procedure details

(2-Acetylphenoxy)butanoic acid, ethyl ester (500 mg, 2.00 mmol) is dissolved in 3 mL of methanol/water (3:2) and treated with 828 mg (5.99 mmol) of potassium carbonate according to the procedure described for Example 4 to give 412 mg (93%) of (2-acetylphenoxy)butanoic acid as a white powder. The 1H NMR (300 MHz, CDCl3) is consistent with the desired product; IR (KBr) 1710, 1670, 1590 cm-1 ; MS m/e calculated for C12H15O4 : 223.0970, found 223.0971.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
828 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:18]=[CH:17][CH:16]=[CH:15][C:5]=1[O:6][CH:7]([CH2:13][CH3:14])[C:8]([O:10]CC)=[O:9])(=[O:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+]>CO.O>[C:1]([C:4]1[CH:18]=[CH:17][CH:16]=[CH:15][C:5]=1[O:6][CH:7]([CH2:13][CH3:14])[C:8]([OH:10])=[O:9])(=[O:3])[CH3:2] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(=O)C1=C(OC(C(=O)OCC)CC)C=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
828 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(OC(C(=O)O)CC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 412 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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